REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([CH2:12][NH:13][C:14](=[O:19])[C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].O1CCOCC1.[OH-].[Li+].Cl>O>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([CH2:12][NH:13][C:14](=[O:19])[C:15]([CH3:17])([CH3:16])[CH3:18])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
1.05 kg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C=C1)CNC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
5.25 L
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
3.15 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
407.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the resulting suspension at room temperature for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 30° C
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution
|
Type
|
CUSTOM
|
Details
|
to remove approximately 6 L of solvent
|
Type
|
TEMPERATURE
|
Details
|
cool the resulting suspension to 10° C
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
WASH
|
Details
|
wash the resulting solid material with water (8 L)
|
Type
|
CUSTOM
|
Details
|
to dry on the sinter for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
|
CUSTOM
|
Details
|
dry the material in a vacuum oven at 40° C. for 48 h
|
Duration
|
48 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)CNC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 775 g | |
YIELD: PERCENTYIELD | 77.7% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |